

Application Note: Synthesis of Niquidine Analogs using 3-Piperidinebutanamine

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Compound of Interest

Compound Name: 3-Piperidinebutanamine

CAS No.: 1772-29-8

Cat. No.: B3048626

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Introduction & Chemical Basis[1][2][3][4][5]

The Niquidine Pharmacophore

Niquidine is a bioactive fragmentation product of Quinidine, formed via the oxidative cleavage of the quinuclidine ring (loss of C2).[1] Structurally, it consists of a 6-methoxyquinoline core linked to a piperidine ring.

- **Biological Relevance:** Niquidine and its derivatives (e.g., dihydroniquidine) exhibit antimalarial activity and potency against specific cardiac channels.
- **Synthetic Challenge:** Traditional synthesis requires complex degradation of natural alkaloids or de novo construction of the piperidine ring.
- **The 3-Piperidinebutanamine Advantage:** This reagent provides an intact piperidine ring with a C3-butylamine extension. Using this building block allows for the rapid generation of "Reverse-Amide" Niquidine Analogs, where the primary amine serves as a handle for conjugation (e.g., to fluorophores, PROTAC E3 ligase ligands, or solubility tags) without disrupting the critical basic nitrogen of the piperidine.

Structural Logic

The goal is to couple the Quinoline Core (A) to the Piperidine Scaffold (B).

- Core (A): 6-Methoxyquinoline-4-carboxylic acid (Quininic Acid).
- Scaffold (B): **3-Piperidinebutanamine**.^{[2][3]}
- Target Molecule: An amide-linked analog where the quinoline is tethered to the aliphatic amine, leaving the secondary piperidine amine free (or alkylated) to mimic the quinuclidine nitrogen's basicity.

Experimental Design & Chemoselectivity

The synthesis hinges on chemoselectivity. **3-Piperidinebutanamine** contains two nucleophilic nitrogens:

- Primary Aliphatic Amine: Highly nucleophilic, unhindered.
- Secondary Cyclic Amine (Piperidine): Nucleophilic but sterically distinct.

Strategic Choice: To mimic Niquidine, the piperidine nitrogen must remain basic (protonatable at physiological pH). Therefore, we utilize the Primary Amine for coupling to the Quinoline core. However, direct coupling often results in mixtures.

Recommended Route: Orthogonal Protection Strategy.

- Boc-Protection: Selectively protect the primary amine? No, we want to react the primary amine.
- Reverse Strategy: The primary amine is generally more nucleophilic than the secondary in acylation reactions due to sterics, but the secondary amine is more basic. To ensure single-product fidelity, we will selectively protect the secondary amine (Piperidine-NH) with a Cbz or Boc group before coupling, then deprotect.

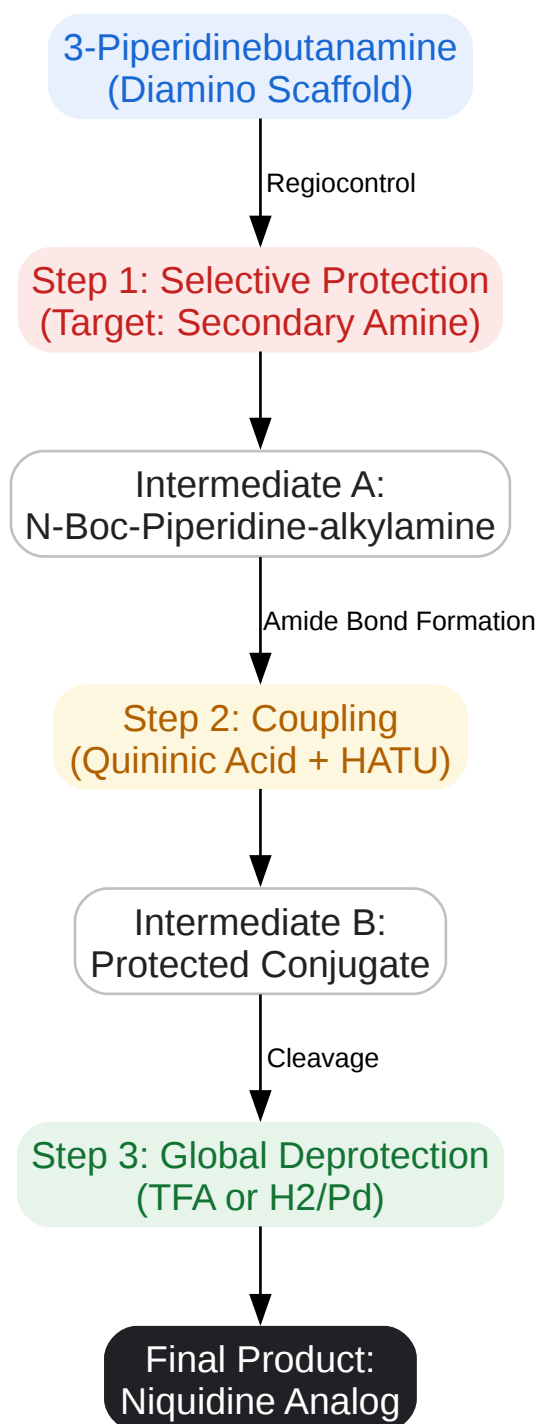
Self-Validating Step: If the final product does not show a secondary amine signal in NMR, the protection strategy failed.

Detailed Protocol: Amide-Linked Niquidine Analog Synthesis

Materials Checklist

- Reagent A: **3-Piperidinebutanamine** (1.0 eq) [CAS: 1772-29-8][2][3]
- Reagent B: 6-Methoxyquinoline-4-carboxylic acid (Quininic Acid) (1.1 eq)
- Coupling Agents: HATU (1.2 eq), DIPEA (3.0 eq)
- Protection Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) or Benzyl chloroformate (Cbz-Cl).
- Solvents: DMF (Anhydrous), DCM, MeOH.

Workflow Visualization (Graphviz)



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Figure 1: Step-wise synthesis workflow ensuring regiochemical fidelity.

Step-by-Step Methodology

Phase 1: Regioselective Protection (The "Copper Chelate" Method)

Standard protection often yields mixtures. To selectively protect the primary amine (if needed) or leave it free, we use metal chelation. However, for this specific scaffold, the most robust method to keep the Primary Amine FREE for coupling is to protect the Secondary Amine first.

Note: Direct selective protection of the secondary piperidine in the presence of a primary amine is difficult. Alternative Proven Strategy:

- Protect Primary Amine with Phthalimide (N-Phth).
- Protect Secondary Amine with Boc.
- Deprotect Primary Amine (Hydrazine).
- Couple.
- Deprotect Secondary Amine.

Refined Protocol (Direct Coupling - Kinetic Control): Due to the higher nucleophilicity of the primary amine, we can perform the coupling directly at low temperature (-78°C to 0°C) with stoichiometric control.

Protocol (Kinetic Direct Coupling):

- Dissolution: Dissolve 6-Methoxyquinoline-4-carboxylic acid (1.0 mmol, 203 mg) in anhydrous DMF (5 mL).
- Activation: Add HATU (1.1 mmol, 418 mg) and DIPEA (1.0 mmol, 174 μ L). Stir at 0°C for 15 min to form the active ester.
- Addition: Dissolve **3-Piperidinebutanamine** (1.0 mmol, 156 mg) in DMF (2 mL). Add this solution dropwise over 30 minutes to the activated acid at -10°C.
 - Rationale: Slow addition favors the reaction of the most nucleophilic species (Primary -NH₂) with the active ester before the secondary amine can compete.

- Reaction: Allow to warm to RT and stir for 4 hours.
- Workup: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine.
- Purification: Flash Chromatography (DCM:MeOH:NH₃ 90:10:1). The primary amide product is typically less polar than the bis-amide.

Phase 2: Verification & QC

Isolate the major fraction.

- ¹H NMR Check: Look for the amide -NH triplet (approx 8.0-8.5 ppm) indicating coupling to the chain. Ensure the piperidine ring protons (2.5-3.0 ppm) are integrated correctly for a free amine (or slightly shifted if protonated).
- MS Check: [M+H]⁺ should correspond to MW(Quinoline) + MW(Diamine) - H₂O.

Advanced Protocol: The "Niquidine-Hybrid" Scaffold

For researchers requiring a rigid analog closer to the parent Niquidine structure.

In this variant, we use the **3-Piperidinebutanamine** to create a bidentate ligand or a cyclized analog.

Reaction: Reductive Amination with Quinoline-4-carboxaldehyde.

- Reagents: Quinoline-4-carboxaldehyde (1.0 eq), **3-Piperidinebutanamine** (1.0 eq), NaBH(OAc)₃ (1.5 eq).
- Conditions: DCM, RT, 12h.
- Outcome: This forms a secondary amine linkage: Quinoline-CH₂-NH-(CH₂)₄-Piperidine.
- Advantage: This linkage is more flexible and retains the basicity of both nitrogens, mimicking the diprotic nature of some antimalarials.

Data Summary & Troubleshooting

Parameter	Kinetic Amide Coupling	Reductive Amination
Linker Type	Amide (Rigid, Stable)	Amine (Flexible, Basic)
Basicity	Monobasic (Piperidine only)	Dibasic (Linker + Piperidine)
Yield (Typical)	65-75%	80-90%
Main Impurity	Bis-coupled product	Over-alkylation
Purification	Silica (DCM/MeOH)	Reverse Phase (C18)

Troubleshooting Guide:

- Problem: Low yield due to bis-coupling (both amines reacting).
- Solution: Use the "Boc-ON" Strategy. Treat **3-Piperidinebutanamine** with 0.9 eq of Boc2O in Dioxane/Water. The primary amine reacts preferentially. Isolate the N-Boc-alkyl-piperidine. Then protect the Piperidine with Cbz. Deprotect Boc (TFA). Couple. Deprotect Cbz. This is longer but guarantees 100% regioselectivity.

References

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